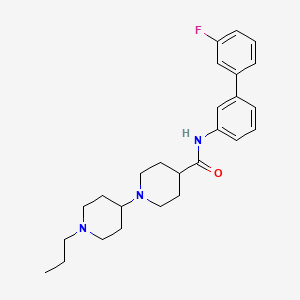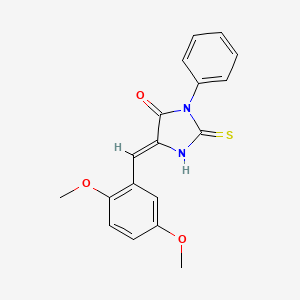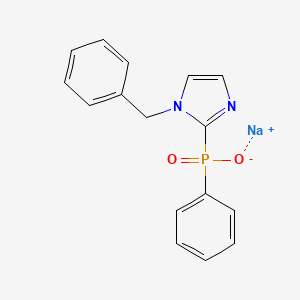![molecular formula C17H17NO3 B4980453 4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4980453.png)
4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, also known as MATUD, is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MATUD has a unique structure that makes it an interesting target for synthesis and study.
Mecanismo De Acción
The mechanism of action of 4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been shown to have analgesic effects in animal models of pain. In addition, 4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been shown to have antitumor effects in vitro and in vivo. 4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has also been shown to have activity against the parasite responsible for Chagas disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have activity against a variety of targets. However, 4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has some limitations as well. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. One area of research could focus on the development of more potent and selective inhibitors of COX-2. Another area of research could focus on the development of 4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione analogs with improved solubility and pharmacokinetic properties. In addition, further studies could be conducted to elucidate the mechanism of action of 4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione and to identify new targets for this compound. Finally, clinical trials could be conducted to evaluate the potential of 4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione as a therapeutic agent for a variety of diseases.
Métodos De Síntesis
The synthesis of 4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione involves a multistep reaction starting from commercially available starting materials. The first step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1,2,3,4-tetrahydroisoquinoline to form the corresponding amide. The amide is then reduced to the corresponding amine using lithium aluminum hydride. The final step involves the reaction of the amine with maleic anhydride to form 4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione.
Aplicaciones Científicas De Investigación
4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. 4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has also been studied for its potential as an antipsychotic agent. In addition, 4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been shown to have activity against the parasite responsible for Chagas disease, a neglected tropical disease that affects millions of people worldwide.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-13-8-6-12(7-9-13)18-16(19)14-10-2-3-11(5-4-10)15(14)17(18)20/h2-3,6-11,14-15H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNDLBTUHKDVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B4980370.png)

![3-(4-fluorobenzyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980389.png)

![ethyl 4-{[(1-benzyl-3-oxo-2-piperazinyl)acetyl]amino}-1-piperidinecarboxylate](/img/structure/B4980396.png)
![3-(1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B4980403.png)

![(4aS*,8aR*)-2-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]decahydroisoquinoline](/img/structure/B4980414.png)
![N-1,3-benzothiazol-2-yl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4980420.png)
![1-(3-cyclopentylpropanoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4980432.png)

![ethyl 4-[(4-phenyl-1-phthalazinyl)amino]benzoate](/img/structure/B4980444.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4980452.png)
![2-(4-chlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4980459.png)